molecular formula C11H12O4 B1597505 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 41234-23-5

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B1597505
CAS No.: 41234-23-5
M. Wt: 208.21 g/mol
InChI Key: IHPWCJZOCLQJPX-UHFFFAOYSA-N
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Description

3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups and a carboxylic acid functional group

Properties

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-6-3-8(11(12)13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPWCJZOCLQJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372951
Record name 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41234-23-5
Record name 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Enzymatic Hydrolysis Route

One of the most authoritative and industrially relevant methods for preparing (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves an enantioselective enzymatic hydrolysis process. This approach is detailed in patent literature and is particularly valuable for producing the optically pure (7S)-enantiomer.

Key Steps:

  • Starting Material: The process begins with a nitrile precursor of formula (IV).
  • Enzymatic Hydrolysis: The nitrile is subjected to hydrolysis using a nitrilase enzyme derived from Rhodococcus rhodochrous (EMBL accession number EF467367.1).
  • Reaction Conditions:
    • Solvent: Mixture of organic solvent and aqueous solution.
    • pH: 5 to 10.
    • Substrate Concentration: 1–500 g/L.
    • Enzyme/Substrate Ratio: 1/1 to 1/100.
    • Temperature: 25–40°C.
  • Outcome: The process yields optically pure (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.

Table 1: Enzymatic Hydrolysis Parameters

Parameter Range/Value
Enzyme Nitrilase from R. rhodochrous
pH 5–10
Temperature 25–40°C
Substrate Concentration 1–500 g/L
E/S Ratio 1/1–1/100
Solvent Organic/aqueous mixture
Product Yield High enantiomeric purity

Diels-Alder Cycloaddition and Functionalization

Another well-established synthetic route involves a Diels-Alder reaction, a classical method for constructing bicyclic systems. This approach is supported by research and industrial practice for related compounds.

Key Steps:

  • Diels-Alder Reaction: A suitable diene and dienophile are reacted to form the bicyclo[4.2.0]octa-1,3,5-triene core.
  • Methoxylation: Introduction of methoxy groups at the 3 and 4 positions, typically via methylation of phenolic intermediates.
  • Carboxylation: Introduction of the carboxylic acid group, often by oxidation of a methyl or aldehyde precursor.
  • Purification: Chromatographic or recrystallization techniques are used to isolate the target compound.

Table 2: Diels-Alder-Based Synthesis Steps

Step Reagents/Conditions Purpose
Cycloaddition Diene + Dienophile, heat/catalyst Form bicyclic triene core
Methoxylation Methyl iodide, base Introduce methoxy groups
Carboxylation Oxidant (e.g., KMnO₄) Install carboxylic acid
Purification Chromatography/recrystallization Isolate pure product

Industrial and Scale-Up Considerations

For industrial-scale synthesis, the above routes are optimized for yield, purity, and scalability. Enzymatic hydrolysis is favored for its selectivity and environmental benefits, while Diels-Alder-based routes are valued for their versatility and established protocols.

  • Catalysts and Solvents: Selection is based on efficiency, cost, and environmental impact.
  • Continuous Flow Processes: May be employed to enhance throughput and consistency.
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization is standard for achieving research-grade purity.

Alternative and Supporting Methods

  • Oxidation/Reduction: The compound can be further modified via oxidation (e.g., to ketones or aldehydes) or reduction (e.g., to alcohols) using standard reagents like potassium permanganate or lithium aluminum hydride, though these are more relevant for derivative synthesis.
  • Substitution Reactions: Methoxy groups can be substituted under nucleophilic conditions to yield analogs for structure-activity relationship studies.

Detailed Example: Enzymatic Hydrolysis Protocol

Example Protocol (from Patent Literature):

  • Suspend the nitrile precursor in a mixture of THF and water.
  • Adjust pH to 7.5.
  • Add nitrilase enzyme (from R. rhodochrous).
  • Stir at 30°C for 24 hours.
  • Extract product, purify by chromatography.
  • Confirm structure and enantiomeric excess by NMR and chiral HPLC.

Data Summary Table

Method Key Features Yield/Purity Scalability Enantioselectivity
Enzymatic Hydrolysis Mild, selective, green chemistry High High Excellent
Diels-Alder + Functionalization Versatile, multi-step, robust Moderate-High High Racemic/Resolution
Oxidation/Reduction Derivatization, not primary synthesis Variable Variable Variable

Research Findings and Notes

  • The enzymatic hydrolysis method is the preferred route for the enantioselective synthesis of the (7S)-enantiomer, which is crucial for pharmaceutical applications.
  • Diels-Alder-based synthesis is widely used for constructing the bicyclic core and can be adapted for various substitution patterns.
  • Industrial processes focus on optimizing reaction conditions, solvent systems, and purification to maximize yield and minimize waste.
  • The compound’s unique structure and functional groups make it a versatile intermediate for further chemical transformations and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be used to modify the double bonds within the bicyclic structure.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions might involve hydrogenation using catalysts like palladium on carbon (Pd/C).

  • Substitution reactions can be carried out using nucleophiles such as halides or amines.

Major Products Formed:

  • Oxidation can yield carboxylic acid derivatives like esters or amides.

  • Reduction can produce saturated derivatives of the compound.

  • Substitution can result in the formation of various functionalized derivatives.

Scientific Research Applications

Organic Synthesis

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceutical applications.

Case Study: Synthesis of Derivatives
A study demonstrated the successful conversion of this compound into various functionalized derivatives through nucleophilic substitution reactions, showcasing its utility as a building block in synthesizing more complex molecules .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. It exhibits vasodilatory effects and may have applications in treating cardiovascular diseases.

Case Study: Pharmacological Evaluation
In a pharmacological study, this compound was evaluated for its ability to relax vascular smooth muscle cells. The results indicated significant vasodilation at specific concentrations, suggesting its potential as a lead compound for developing new cardiovascular drugs .

Analytical Chemistry

This compound is also used in analytical chemistry as a reference standard for chromatographic techniques.

Application: Supercritical Fluid Chromatography (SFC)
Recent advancements have shown that SFC can effectively separate enantiomers of compounds related to this compound using chiral stationary phases . This method is particularly beneficial due to its eco-friendly nature and efficiency in resolving complex mixtures.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction Conditions
Nucleophilic Substitution94Reflux with KOH in aqueous solution
Hydrolysis of Nitriles35Enzymatic reaction with nitrilase

Table 2: Pharmacological Activity

CompoundActivity TypeObserved Effect
This compoundVasodilationSignificant relaxation observed
Derivative AAntioxidantModerate activity

Mechanism of Action

The mechanism by which 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or process being studied.

Comparison with Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A closely related compound with a ketone functional group instead of a carboxylic acid.

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: Another structural analog with a nitrile group.

Uniqueness: 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its combination of methoxy groups and carboxylic acid functionality, which imparts distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of 3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid in various scientific fields and its potential applications

Biological Activity

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (commonly referred to as DMBOCA) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H12_{12}O4_4
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 41234-23-5
  • IUPAC Name : this compound

Pharmacological Activity

Research indicates that DMBOCA exhibits various biological activities, particularly in the realm of cardiovascular health and enzymatic interactions:

  • Cardiovascular Effects :
    • DMBOCA is structurally related to ivabradine, a drug used for chronic stable angina pectoris and sinus tachycardia treatment. Studies suggest that compounds with similar structures may influence heart rate by modulating ion channels involved in cardiac action potentials .
  • Enzymatic Interactions :
    • DMBOCA has been involved in studies focusing on lipase-catalyzed reactions. For instance, it has been used as an intermediate in synthesizing chiral amines via biocatalysis, showcasing its role in facilitating enzymatic processes with high selectivity ratios .

The mechanisms through which DMBOCA exerts its biological effects are not fully elucidated but involve:

  • Ion Channel Modulation : Similar to ivabradine, DMBOCA may affect the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for regulating heart rhythm.
  • Enzymatic Pathways : The compound’s involvement in lipase-catalyzed reactions indicates a potential role in metabolic pathways that could be exploited for therapeutic purposes.

Case Studies and Research Findings

Several studies have explored the biological activity of DMBOCA:

  • Biocatalytic Pathways :
    • A study demonstrated the successful use of DMBOCA in a biocatalytic resolution process involving various lipases and esterases to produce chiral intermediates for pharmaceutical applications. The best results were achieved with Pseudomonas cepacia lipase, yielding a high enantiomeric ratio .
  • Nitrilase Activity :
    • Research involving nitrilases indicated that DMBOCA derivatives could be hydrolyzed effectively under specific conditions (e.g., using Rhodococcus rhodochrous). This highlights the compound's utility in synthetic organic chemistry and biotransformation processes .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Cardiovascular EffectsPotential modulation of heart rate via HCN channels
Enzymatic InteractionsInvolvement in lipase-catalyzed synthesis of chiral compounds
Nitrilase HydrolysisEffective hydrolysis of nitrile derivatives using bacterial nitrilases

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and how do their reaction conditions differ?

  • Methodological Answer : The compound is synthesized via two main pathways:

  • Enzymatic Asymmetric Synthesis : Utilizes immobilized lipase B from Candida antarctica to achieve enantioselective resolution of the (7S)-enantiomer. Key parameters include pH 7.0, 25°C, and tert-butyl methyl ether as a solvent, yielding >98% enantiomeric excess (e.e.) .
  • Chemical Synthesis : Starts with 3,4-dimethoxyphenylacetic acid, involving iodination (0–5°C, N-iodosuccinimide), amidation (EDCI/HOBt coupling), and cyclization (microwave-assisted, 150°C, 2 h) to form the bicyclic core. Chiral induction employs (S)-oxazaborolidine catalysts for stereocontrol .

Q. How is the compound characterized to confirm structural identity and purity in pharmaceutical intermediates?

  • Methodological Answer :

  • Structural Confirmation :
  • 1H/13C NMR : Aromatic protons (δ 7.2–6.8 ppm), carboxylic carbon (δ 170–175 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
  • FT-IR : C=O stretch at ~1700 cm⁻¹ and methoxy C-O vibrations at 1250 cm⁻¹ .
  • Purity Analysis :
  • HPLC : C18 column, 60:40 acetonitrile/water mobile phase, retention time 8.2 min, with purity ≥98.5% .
  • Chiral HPLC : Chiralpak AD-H column confirms >99% e.e. for the (7S)-enantiomer critical in Ivabradine synthesis .

Q. What is the compound’s role in synthesizing Ivabradine hydrochloride, and how is its stereochemistry preserved?

  • Methodological Answer : The compound serves as the chiral building block for Ivabradine’s bicyclic core. The (7S)-enantiomer undergoes reductive amination with methylamine, followed by HCl salt formation. Stereochemical preservation requires strict control of reaction pH (<7.0) and low temperatures (0–5°C) during amidation to prevent racemization .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of the (7S)-enantiomer, and how do enzyme sources impact yield?

  • Methodological Answer :

  • Enzyme Screening : Lipase B from Candida antarctica outperforms Pseudomonas fluorescens lipases in organic media (e.g., tert-butyl methyl ether), achieving 89% yield vs. 65% .
  • Solvent Engineering : Hydrophobic solvents (log P > 3.0) enhance enzyme stability and substrate solubility. Water activity (aw) optimization (0.25–0.30) minimizes hydrolysis side reactions .
  • Immobilization : Covalent binding to epoxy-functionalized resins improves enzyme reusability (≥10 cycles) and thermal stability (up to 40°C) .

Q. How can computational chemistry address discrepancies in reaction mechanisms between enzymatic and chemical pathways?

  • Methodological Answer :

  • DFT Studies : Calculate activation energies for key steps (e.g., cyclization via [4+2] electrocyclic reactions vs. enzyme-mediated keto-enol tautomerism). B3LYP/6-31G(d) simulations reveal a 15 kcal/mol lower barrier for enzymatic pathways .
  • Molecular Docking : Predicts substrate orientation in lipase B’s active site, identifying critical hydrogen bonds (e.g., Ser105-OH with carbonyl oxygen) responsible for stereoselectivity .

Q. What challenges arise in scaling enzymatic synthesis from lab to pilot scale, and how are they mitigated?

  • Methodological Answer :

  • Mass Transfer Limitations : Stirred-tank reactors with baffles improve oxygen transfer (kLa > 150 h⁻¹) compared to batch flasks .
  • Enzyme Deactivation : Continuous fed-batch systems maintain substrate concentrations below inhibitory thresholds (e.g., <50 mM) .
  • Downstream Processing : Liquid-liquid extraction (ethyl acetate/water, 3:1 v/v) followed by crystallization (ethanol, −20°C) achieves >99% purity .

Q. How do structural modifications (e.g., esterification, amidation) alter the compound’s physicochemical properties?

  • Methodological Answer :

  • Ester Derivatives : Methyl esterification (H2SO4/MeOH) increases log P from 1.2 to 2.5, enhancing blood-brain barrier permeability in preclinical models .
  • Amide Derivatives : Coupling with benzylamine (DCC/DMAP) reduces aqueous solubility (from 15 mg/mL to 2 mg/mL) but improves thermal stability (decomposition T > 200°C vs. 180°C for the free acid) .
  • Carbonitrile Analogues : Introduce steric hindrance (e.g., 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile) via Rosenmund-von Braun reaction (CuCN, DMF, 120°C), altering HOMO-LUMO gaps by 0.3 eV .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 2
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

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